Erythromycin oxime and its derivatives are of significant interest in the field of medical research due to their diverse biological activities. Erythromycin, a well-known antibiotic, has been extensively studied for its effects on various biological systems beyond its antimicrobial properties. The studies on erythromycin oxime derivatives have revealed insights into their potential applications in different fields, including their anti-inflammatory effects, modulation of immune responses, and impacts on aquatic ecosystems124578910.
Erythromycin and its derivatives, such as erythromycin oxime, exhibit a range of mechanisms that contribute to their biological activities. Notably, erythromycin has been shown to potentiate human neutrophil locomotion by inhibiting superoxide generation, which is a key component of the inflammatory response1. This anti-inflammatory action is further supported by its ability to suppress the activation of neutrophil NADPH oxidase activity4. Additionally, erythromycin has been identified as a motilin agonist, which explains its prokinetic effects on gastrointestinal motility3. The antibiotic also modulates the expression of key inflammatory mediators such as IL-6, IL-8, and sICAM-1 by inhibiting transcription factors like NF-kappaB and AP-1 in human bronchial epithelial cells679. These diverse mechanisms highlight the multifaceted nature of erythromycin oxime and its potential therapeutic applications.
Erythromycin oxime derivatives have shown promise in treating infections caused by Mycobacterium avium complex (MAC), with some derivatives exhibiting stronger in vitro activity against MAC, including macrolide-resistant strains, than clarithromycin8. The modulation of IL-8 expression by erythromycin in human bronchial epithelial cells suggests a potential role in treating chronic airway inflammatory diseases9. Furthermore, the suppression of inflammatory mediators by erythromycin in bronchial epithelial cells indicates its utility in managing chronic lower respiratory tract infections7.
The presence of erythromycin in aquatic environments has raised concerns about its effects on non-target organisms. Studies have shown that erythromycin can affect the growth, antioxidant system, and photosynthesis of the cyanobacterium Microcystis flos-aquae, with varying effects depending on the concentration2. Additionally, erythromycin has been found to exert toxicity on microalgae, which can be modulated by the presence of cerium oxide nanoparticles (CeO2 NPs), suggesting complex interactions between pharmaceuticals and other contaminants in aquatic ecosystems5.
The synthesis of erythromycin-A oxime analogs has been explored to enhance its antibacterial activity. These analogs, including both ether and ester derivatives, have been evaluated for their antibacterial properties and have been found to be as active as erythromycin-A10. The synthesis of erythromycin A 9-O-substituted oxime ether derivatives has also been investigated, with some derivatives showing promising antibacterial activity against MAC and Staphylococcus aureus8.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4